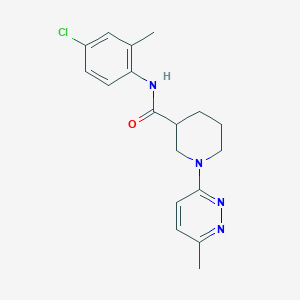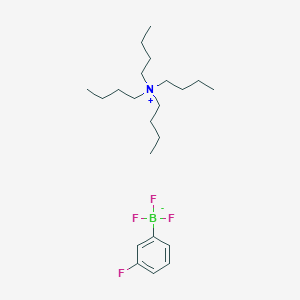![molecular formula C10H12N2O4S B2412039 [(2-Méthyl-5-nitrophényl)sulfonyl]prop-2-énylamine CAS No. 126148-14-9](/img/structure/B2412039.png)
[(2-Méthyl-5-nitrophényl)sulfonyl]prop-2-énylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to a prop-2-enylamine moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-enylamine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides.
Major Products Formed
Oxidation: 2-Methyl-5-aminophenylsulfonylprop-2-enylamine.
Reduction: [(2-Methyl-5-nitrophenyl)sulfanyl]prop-2-enylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the nitrophenyl ring can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine can be compared with other similar compounds, such as:
[(2-Methyl-5-nitrophenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of a prop-2-enylamine group.
[(2-Methyl-5-nitrophenyl)sulfonyl]ethylamine: Similar structure but with an ethylamine group instead of a prop-2-enylamine group.
The uniqueness of [(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine lies in its prop-2-enylamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-methyl-5-nitro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-3-6-11-17(15,16)10-7-9(12(13)14)5-4-8(10)2/h3-5,7,11H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOWAYNNJOHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
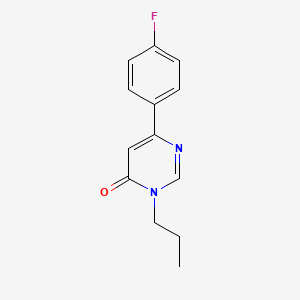
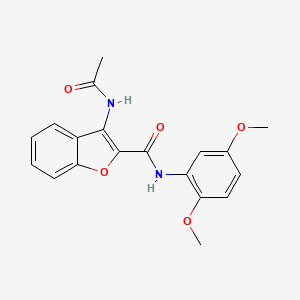
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)
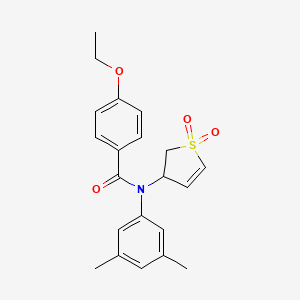
![(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/new.no-structure.jpg)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)
![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2411970.png)
![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)
![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)
